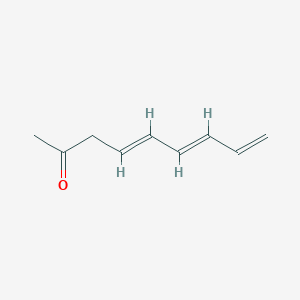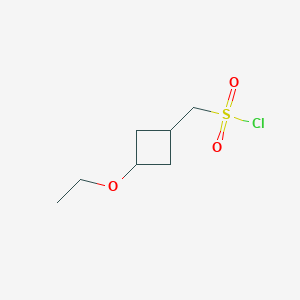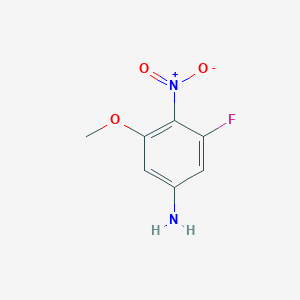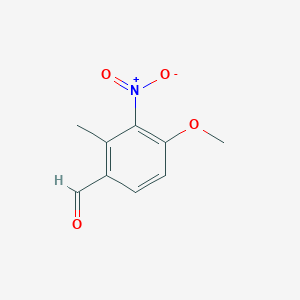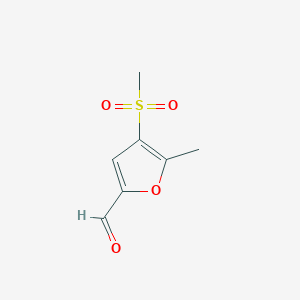![molecular formula C11H12Cl3NO B6601872 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide CAS No. 40023-13-0](/img/structure/B6601872.png)
2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide
Übersicht
Beschreibung
2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide, also known as N-Methylacetamide-2-chloro-N-(3,4-dichlorophenyl)ethyl, is a synthetic compound that has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been studied for its potential application in a variety of areas, including drug development, cancer therapy, and immunology.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamideamide-2-chloro-N-(3,4-dichlorophenyl)ethyl is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase, and by modulating the activity of certain immune cells. Additionally, it has been found to have antiproliferative effects on certain types of cancer cells, suggesting that it may act by interfering with the growth and division of these cells.
Biochemical and Physiological Effects
2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamideamide-2-chloro-N-(3,4-dichlorophenyl)ethyl has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in inflammation and pain. Additionally, it has been found to modulate the activity of certain immune cells, suggesting that it may have immunomodulatory effects. Furthermore, it has been found to have antiproliferative effects on certain types of cancer cells, suggesting that it may have anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamideamide-2-chloro-N-(3,4-dichlorophenyl)ethyl in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not always easy to control its concentration in a solution, and it can be toxic if not handled properly. Additionally, it may not always be possible to accurately measure its effects on biochemical and physiological processes.
Zukünftige Richtungen
There are a number of potential future directions for research into 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamideamide-2-chloro-N-(3,4-dichlorophenyl)ethyl. For example, further research could be conducted into its potential use in drug development and cancer therapy. Additionally, further research could be conducted into its mechanism of action and its effects on biochemical and physiological processes. Furthermore, further research could be conducted into its potential use in immunology and its potential toxicity. Finally, further research could be conducted into its potential use in other areas, such as agriculture and environmental science.
Synthesemethoden
2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamideamide-2-chloro-N-(3,4-dichlorophenyl)ethyl can be synthesized by a number of methods. The most common method is a two-step process, involving the synthesis of the 2-chloro-N-(3,4-dichlorophenyl)ethyl group and the subsequent reaction with N-methylacetamide. In the first step, the 2-chloro-N-(3,4-dichlorophenyl)ethyl group is synthesized by reacting 3,4-dichlorophenylmagnesium bromide with 2-chloroethanol in an aprotic solvent. The second step involves the reaction of the 2-chloro-N-(3,4-dichlorophenyl)ethyl group with N-methylacetamide in a base-catalyzed reaction.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamideamide-2-chloro-N-(3,4-dichlorophenyl)ethyl has been studied for its potential application in a variety of areas, including drug development, cancer therapy, and immunology. For example, it has been studied for its ability to inhibit the activity of the enzyme cyclooxygenase, which is involved in inflammation and pain. It has also been studied for its potential use in cancer therapy, as it has been found to have antiproliferative effects on certain types of cancer cells. Additionally, it has been studied for its potential use in immunology, as it has been found to modulate the activity of certain immune cells.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO/c1-7(15(2)11(16)6-12)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCYEIMHJVVLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N(C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191698 | |
| Record name | 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40023-13-0 | |
| Record name | 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40023-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



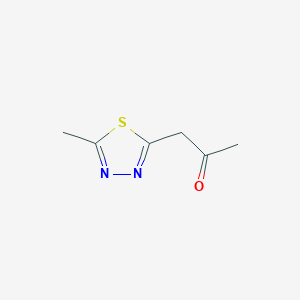

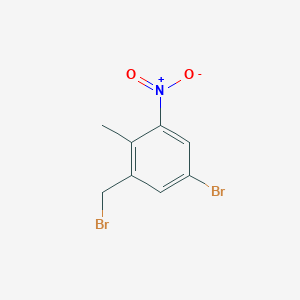

![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)
